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Introduction

Liposomes are versatile, self-assembled vesicular structures composed of lipid bilayers that are
widely utilized as drug delivery vehicles. Their ability to encapsulate both hydrophilic and
hydrophobic therapeutic agents, coupled with their biocompatibility and biodegradability, makes
them attractive carriers for a range of applications. To enhance target specificity and improve
therapeutic outcomes, liposomes can be functionalized with targeting ligands, such as
monoclonal antibodies, that recognize and bind to specific cell surface antigens.

This document provides a detailed protocol for the conjugation of antibodies to pre-formed
liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-
[maleimide(polyethylene glycol)] (DSPE-PEG-Mal). The conjugation strategy is based on the
highly efficient and specific Michael addition reaction between a maleimide group on the distal
end of the PEGylated lipid and a free sulfhydryl (thiol) group on the antibody. This method
results in a stable thioether bond, covalently linking the antibody to the liposome surface.

Principle of Maleimide-Thiol Conjugation

The core of this protocol lies in the chemoselective ligation between a maleimide and a thiol.[1]
Maleimide groups are highly reactive towards thiol groups within a pH range of 6.5-7.5, forming
a stable covalent bond.[2] This reaction is approximately 1,000 times faster than the reaction

with amines at a neutral pH, ensuring specific conjugation to cysteine residues.[2] Since native
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antibodies may have a limited number of accessible free thiols, a preliminary step of antibody
thiolation is often required. This can be achieved by either reducing the antibody's own disulfide
bonds or by modifying primary amines (e.g., on lysine residues) with a thiolating agent.

Quantitative Data Summary

The efficiency and outcome of the antibody-liposome conjugation process are influenced by
several factors, including the molar ratio of reactants, the length of the PEG spacer, and the
method of antibody thiolation. The following table summarizes key quantitative data from
various studies to provide a comparative overview.
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Parameter

Value Remarks

Liposome Composition

DSPE-PEG-Maleimide

Higher percentages can
1-8 mol% increase the number of

conjugation sites.[3][4]

Other Lipids

A common formulation is

DSPC:Cholesterol:DSPE-
DSPC, Cholesterol ]

PEG-Mal at varying molar

ratios.

Reactant Molar Ratios

Maleimide : Thiol

Higher ratios can lead to

2:1t0 26:1 higher conjugation efficiency.
[5]

Lipid : Protein

A recommended starting point
31 for micellar incubation
methods.[6]

Conjugation Efficiency

Highly dependent on spacer
12% - 9904 length, maleimide
0 - 0
concentration, and degree of

thiolation.[3][5][7]

Achieved with a long polar

~65%
spacer (PEG 1000) for 1gG.[7]
0% Observed for Fab' conjugation
-~ 0
to liposomes in one study.[5]
Achieved for Fab' conjugation
95-99% to cubosomes and hexosomes

under similar conditions.[5]

Particle Size (Z-average

Diameter)

Before Conjugation

Typical size for extruded
liposomes.[3][8][9]

~100 - 130 nm
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An increase in size is expected
After Conjugation ~120 - 200 nm and indicative of successful
conjugation.[3][8][9]

Experimental Protocols

This section outlines the detailed methodology for the preparation of antibody-conjugated
liposomes.

Part 1: Preparation of Maleimide-Functionalized
Liposomes

This protocol describes the formation of unilamellar liposomes containing DSPE-PEG-
Maleimide using the thin-film hydration and extrusion method.

Materials:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
e Cholesterol

o 1, 2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000]
(DSPE-PEG2000-Mal)

e Chloroform

o Phosphate-Buffered Saline (PBS), pH 7.4, degassed

» Rotary evaporator

o Water bath sonicator

e Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:

e Lipid Film Formation:
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1. In a round-bottom flask, dissolve DSPC, cholesterol, and DSPE-PEG2000-Mal in
chloroform at a desired molar ratio (e.g., 55:40:5).

2. Attach the flask to a rotary evaporator and remove the chloroform under vacuum at a
temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).

3. Continue to dry the thin lipid film under high vacuum for at least 2 hours to remove any
residual solvent.

e Hydration:

1. Hydrate the lipid film with degassed PBS (pH 7.4) by gentle rotation at 60-65°C for 1 hour.
This will form multilamellar vesicles (MLVS).

o Extrusion:
1. Maintain the temperature of the liposome suspension and the extruder at 60-65°C.

2. Pass the MLV suspension through a 100 nm polycarbonate membrane using a liposome
extruder. Repeat the extrusion process 10-20 times to form small unilamellar vesicles
(SUVs) with a uniform size distribution.

e Characterization:

1. Determine the particle size and polydispersity index (PDI) of the liposomes using Dynamic
Light Scattering (DLS).[10][11][12][13]

2. The liposomes should be used for conjugation as soon as possible due to the potential for
hydrolysis of the maleimide group.[14]

Part 2: Thiolation of Antibodies

This protocol describes the generation of free sulfhydryl groups on the antibody, which are
necessary for reaction with the maleimide-functionalized liposomes.

Method A: Reduction of Intrinsic Disulfide Bonds

Materials:
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Antibody (e.g., IgG) in a suitable buffer (e.g., PBS)

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

Desalting column (e.g., Sephadex G-25)

Degassed PBS, pH 7.0-7.5

Procedure:

e Prepare a solution of the antibody (e.g., 1-10 mg/mL) in degassed PBS.
e Add a 10- to 100-fold molar excess of TCEP to the antibody solution.

e Incubate for 30-60 minutes at room temperature.

e Immediately remove the excess reducing agent by passing the solution through a desalting
column equilibrated with degassed PBS (pH 7.0-7.5).

» Use the thiolated antibody immediately in the conjugation reaction.
Method B: Modification of Amine Groups with Traut's Reagent

Materials:

Antibody (e.g., 1gG)

Traut's Reagent (2-iminothiolane)

Borate buffer (150 mM sodium borate, 0.1 mM EDTA)

Desalting column
Procedure:
» Exchange the antibody buffer to PBS.

e Suspend the antibody in borate buffer.
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Add Traut's Reagent at a 20-fold molar excess to the antibody.[15]

Incubate for 1 hour at room temperature with gentle mixing.[15]

Remove excess Traut's Reagent using a desalting column.

Use the thiolated antibody immediately.

Part 3: Conjugation of Thiolated Antibody to Maleimide
Liposomes

Materials:

o Maleimide-functionalized liposomes (from Part 1)
e Thiolated antibody (from Part 2)

 Inert gas (e.g., Argon or Nitrogen)

Procedure:

e Add the thiolated antibody solution to the maleimide-liposome suspension. The molar ratio of
antibody to reactive lipid can be optimized, but a starting point of 75 pg of protein per umol of
total lipid can be used.

o Flush the reaction vial with an inert gas, seal, and incubate at room temperature for 16 hours
or overnight at 4°C with gentle stirring.[6]

e The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol,
to cap any unreacted maleimide groups.

Part 4: Purification and Characterization of Antibody-
Liposome Conjugates

Materials:

e Size-exclusion chromatography column (e.g., Sepharose CL-4B)
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PBS, pH 7.4

Protein quantification assay (e.g., Micro BCA assay)

Lipid quantification assay (e.g., phospholipid assay)

DLS instrument
Procedure:
e Purification:

1. Apply the conjugation reaction mixture to a size-exclusion chromatography column
equilibrated with PBS (pH 7.4).

2. Elute the column with PBS and collect fractions. The antibody-liposome conjugates will
elute in the void volume, appearing as a turbid solution, while unconjugated antibody and
other small molecules will elute later.

e Characterization:

1. Particle Size: Measure the Z-average diameter and PDI of the purified conjugate fractions
using DLS to confirm the increase in size and assess the homogeneity of the population.

2. Conjugation Efficiency: Quantify the amount of protein and lipid in the purified conjugate
fractions using appropriate assays. The conjugation efficiency can be calculated as the
percentage of the initial antibody that is associated with the liposomes.

3. Antibody Integrity and Functionality: The integrity and antigen-binding activity of the
conjugated antibody can be assessed by SDS-PAGE and ELISA, respectively.

Visualized Workflows and Reactions
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Caption: Experimental workflow for antibody-liposome conjugation.
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Caption: Maleimide-thiol conjugation reaction scheme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b12425737#protocol-for-conjugating-
antibodies-to-dspe-peg36-mal-liposomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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